(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride
Overview
Description
(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H22ClNO and a molecular weight of 195.73 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride typically involves the reaction of 4-ethoxy-2,2-dimethylbutylamine with methyl chloride under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Methyl chloride or other alkyl halides are typically used for substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of amines or amides.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a potential inhibitor.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride can be compared with other similar compounds, such as:
N-Methyl-2-pyrrolidone (NMP): Both compounds have amine functionalities, but NMP is a cyclic amide, whereas this compound is a linear amine.
N-Ethyl-2-pyrrolidone (NEP): Similar to NMP, NEP is also a cyclic amide with an ethyl group, differing from the ethoxy group in this compound.
Properties
IUPAC Name |
4-ethoxy-N,2,2-trimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-5-11-7-6-9(2,3)8-10-4;/h10H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEYZJFRMVKNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C)(C)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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